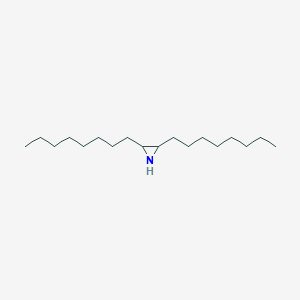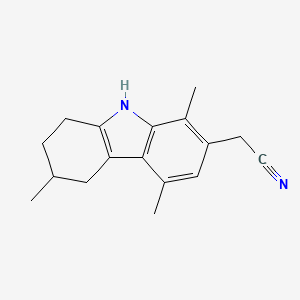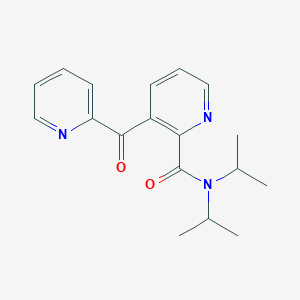
2,3-Dioctylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is part of the aziridine family, known for their significant ring strain and reactivity. The presence of two octyl groups attached to the aziridine ring enhances its lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of cis-2,3-dioctylaziridine with carboxylic acids. This reaction yields β-hydroxyalkyl amides in 69–89% yields and 2-substituted 4,5-di-n-octyl-δ2-oxazolines in smaller amounts . Another method involves the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources or nitrene precursors. These methods are designed to handle the substantial ring strain and proclivity towards ring-opening reactions, making them suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like carboxylic acids can react with this compound to yield β-hydroxyalkyl amides.
Major Products:
β-Hydroxyalkyl amides: Formed from the reaction with carboxylic acids.
2-Substituted 4,5-di-n-octyl-δ2-oxazolines: Minor products from the same reaction.
Applications De Recherche Scientifique
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives have shown potential in biological studies due to their reactivity and ability to form stable products.
Mécanisme D'action
The mechanism of action of 2,3-dioctylaziridine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The aziridine ring can act as an electrophile, reacting with nucleophiles to form stable products. This property is crucial for its biological activity, including its potential anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
2,3-Dicarboxyaziridine: A derivative with carboxyl groups, showing antibacterial activity.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, used in diverse chemical reactions.
Uniqueness of 2,3-Dioctylaziridine: this compound stands out due to its two octyl groups, which enhance its lipophilicity and make it suitable for specific applications in organic synthesis and industrial processes. Its unique structure allows for the formation of specific products that are not easily accessible with other aziridines.
Propriétés
Numéro CAS |
13864-72-7 |
|---|---|
Formule moléculaire |
C18H37N |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
Clé InChI |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(N1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)

![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)



![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
